molecular formula C11H19ClN4OS B14906108 (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride

Cat. No.: B14906108
M. Wt: 290.81 g/mol
InChI Key: NXKDXAGKSYTPAJ-UHFFFAOYSA-N
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Description

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a methanone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the methanone group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Purification processes, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary alcohols.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The methanone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride
  • (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(ethylamino)piperidin-1-yl)methanone hydrochloride

Uniqueness

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19ClN4OS

Molecular Weight

290.81 g/mol

IUPAC Name

(4-ethylthiadiazol-5-yl)-[3-(methylamino)piperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C11H18N4OS.ClH/c1-3-9-10(17-14-13-9)11(16)15-6-4-5-8(7-15)12-2;/h8,12H,3-7H2,1-2H3;1H

InChI Key

NXKDXAGKSYTPAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)N2CCCC(C2)NC.Cl

Origin of Product

United States

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